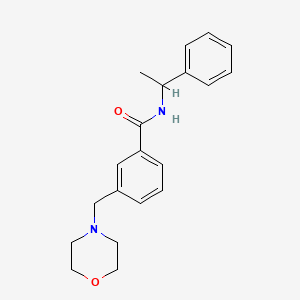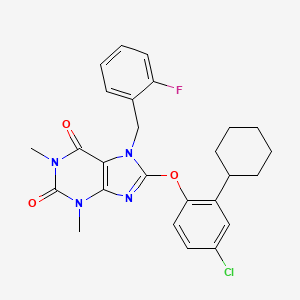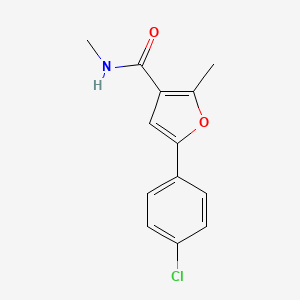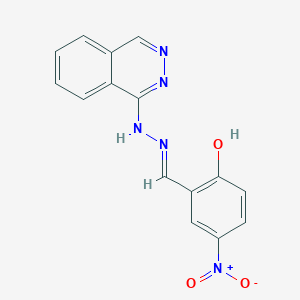
3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. In
Mecanismo De Acción
3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 receptors has been implicated in various neurological and psychiatric disorders. 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the downstream signaling pathways that are involved in the pathophysiology of various disorders.
Biochemical and Physiological Effects:
3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is involved in the pathophysiology of Parkinson's disease. 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has also been shown to decrease the levels of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease. In addition, 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and has been implicated in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for specific targeting of the receptor. 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has been shown to have off-target effects at high concentrations, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide. One direction is to further explore its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to develop more potent and selective mGluR5 antagonists that can overcome the limitations of 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide. Additionally, the development of imaging agents that can visualize mGluR5 receptors in vivo could facilitate the translation of 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide into clinical practice. Finally, the role of mGluR5 receptors in various physiological processes, such as learning and memory, should be further explored to gain a better understanding of the receptor's function in the brain.
Métodos De Síntesis
3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide can be synthesized using a two-step process. The first step involves the reaction of 4-(chloromethyl)benzonitrile with morpholine to yield 4-(morpholinomethyl)benzonitrile. The second step involves the reaction of 4-(morpholinomethyl)benzonitrile with 1-phenylethylamine to yield 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide. The purity of 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has been shown to have potential applications in drug addiction, schizophrenia, and epilepsy.
Propiedades
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16(18-7-3-2-4-8-18)21-20(23)19-9-5-6-17(14-19)15-22-10-12-24-13-11-22/h2-9,14,16H,10-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCTVICCVQTJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6072654.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6072657.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6072659.png)

![N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6072672.png)
methanone](/img/structure/B6072675.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6072710.png)

![4-sec-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6072722.png)
![1-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B6072729.png)
![3-{[2-(4-methoxybenzyl)morpholin-4-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B6072736.png)

![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide](/img/structure/B6072743.png)